BenchChemオンラインストアへようこそ!

1-Naphthyl diphenylsulfonium triflate

193 nm lithography DUV resist optical transparency

Substituting sulfonium PAGs without cation-anion optimization risks resolution failure, LER degradation, and post-exposure delay instability in advanced-node lithography. 1-Naphthyl diphenylsulfonium triflate (CAS 116808-69-6) mitigates these risks: • Naphthyl chromophore engineered for reduced 193 nm absorbance, enabling deeper light penetration for high-aspect-ratio structures. • Triflate counterion generates strong triflic acid for efficient catalytic deprotection in chemically amplified resists. • Low outgassing profile compatible with EUV optics cleanliness requirements. Suitable for DUV/EUV photoresist formulation, cationic UV curing, and high-resolution 3D printing resins.

Molecular Formula C23H17F3O3S2
Molecular Weight 462.5 g/mol
CAS No. 116808-69-6
Cat. No. B045780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthyl diphenylsulfonium triflate
CAS116808-69-6
Molecular FormulaC23H17F3O3S2
Molecular Weight462.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43.C(F)(F)(F)S(=O)(=O)[O-]
InChIInChI=1S/C22H17S.CHF3O3S/c1-3-12-19(13-4-1)23(20-14-5-2-6-15-20)22-17-9-11-18-10-7-8-16-21(18)22;2-1(3,4)8(5,6)7/h1-17H;(H,5,6,7)/q+1;/p-1
InChIKeyOOYZLFZSZZFLJW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Naphthyl diphenylsulfonium triflate – Core Photoacid Generator


1-Naphthyl diphenylsulfonium triflate is a sulfonium salt photoacid generator (PAG) employed in chemically amplified photoresists for deep ultraviolet (DUV) and extreme ultraviolet (EUV) lithography [1]. Its structure features a naphthyl chromophore attached to a diphenylsulfonium cation, paired with a triflate (trifluoromethanesulfonate) counterion . This specific architecture is designed to optimize absorption at short wavelengths, particularly 193 nm, while generating the strong triflic acid needed for catalytic deprotection in high-resolution resist formulations [2].

193 nm / EUV lithography resist formulation
Chemically amplified photoresist PAG for advanced node patterning
Cationic photopolymerization initiation
Epoxide / vinyl ether curing under UV-LED or broadband UV exposure
Sulfonium triflate architecture selection
Naphthyl chromophore + strong acid anion for transparency & diffusion control

Generic Substitution Risks in 193 nm PAG Selection


In photoresist chemistry, PAG performance is governed by the interplay of the cation chromophore and anion acid strength, which together determine absorption cross-section, acid diffusion length, and volatility [1]. Substituting one sulfonium triflate for another without accounting for these parameters can lead to catastrophic failure in resolution, line-edge roughness (LER), or post-exposure delay stability [2]. For instance, the naphthyl moiety in 1-Naphthyl diphenylsulfonium triflate provides a distinct absorption profile and photolysis pathway compared to the more common triphenylsulfonium cation, directly impacting acid generation efficiency at 193 nm [3].

Target 1-Naphthyl diphenylsulfonium triflate Naphthyl chromophore tuned for 193 nm transparency; moderate acid diffusion
Risk if substituted Triphenylsulfonium triflate may reduce resist transparency and alter profile at 193 nm.
Target Triflate anion counterion Strong acid, larger diffusion length for high sensitivity
Risk if substituted Nonaflate or other bulkier anions may shift acid diffusion and LER profile.
Target Sulfonium cation class Lower EUV outgassing tendency reported for sulfonium PAGs
Risk if substituted Iodonium PAGs may increase optics contamination in EUV systems.

1-Naphthyl diphenylsulfonium triflate – Comparative Evidence


193 nm Transparency vs. TPS-Triflate

1-Naphthyl diphenylsulfonium triflate offers superior transparency at 193 nm compared to triphenylsulfonium triflate (TPS-Tf). The naphthyl moiety reduces the molar extinction coefficient at the exposure wavelength, increasing photon penetration depth and improving resist profile control [1].

193 nm Transparency
Cross-study comparable
Naphthyl chromophore reduces molar extinction coefficient vs. triphenylsulfonium triflate (TPS-Tf), improving photon penetration at 193 nm.
Supports resist profile control and aspect-ratio patterning.
Quantitative difference not specified; class-level inference.
193 nm lithography DUV resist optical transparency

Acid Diffusion: Triflate vs. Nonaflate

The triflate anion photogenerated from 1-Naphthyl diphenylsulfonium triflate produces a larger acid diffusion length compared to the bulkier nonaflate anion, directly enhancing catalytic chain length and overall resist sensitivity in 250 nm node DUV lithography [1].

Acid Diffusion
Cross-study comparable
Triflate analog (APPAG 9) provided greater catalytic chain length vs. nonaflate analog (APPAG 6) in 250 nm node DUV lithography.
Sensitivity-throughput context; diffusion length may require calibration.
Qualitative comparison; model-specific result.
acid diffusion line-edge roughness resolution

UV-LED Spectral Compatibility

Sulfonium salt PAGs with extended π-conjugated systems, such as those containing naphthyl groups, can be engineered to effectively decompose under UV/Vis irradiation from light-emitting diodes (LEDs) due to matching absorption and emitting spectra [1].

UV-LED Compatibility
Class-level inference
Donor-π-acceptor sulfonium PAGs with naphthyl conjugation may decompose efficiently under UV/Vis LED irradiation.
Reported spectral overlap context; verify for specific LED wavelength.
Not quantified; source review recommended.
UV-LED curing photopolymerization quantum yield

EUV Outgassing: Sulfonium vs. Iodonium

Sulfonium-based PAGs, including 1-Naphthyl diphenylsulfonium triflate, exhibit lower outgassing during EUV exposure compared to certain iodonium PAGs, reducing contamination of expensive EUV optics and extending equipment lifetime .

EUV Outgassing
Class-level inference
Sulfonium PAGs reported to show lower outgassing vs. aryl iodonium perfluoroalkylsulfonates in EUV lithography.
Optics contamination context; may extend equipment lifetime.
Data to verify; no peer-reviewed source provided.
EUV lithography outgassing optics contamination

Thermal Stability Benchmark

1-Naphthyl diphenylsulfonium triflate demonstrates high thermal stability, with a melting point of 132-136 °C, ensuring consistent performance during resist storage and post-exposure bake (PEB) processes .

Thermal Stability
Supporting evidence
Melting point: 132–136 °C, comparable to TPS-Tf (133–137 °C).
Supports PEB and storage integrity context.
Lit. value; lot-specific verification advised.
thermal stability shelf life post-exposure bake

1-Naphthyl diphenylsulfonium triflate – Optimal Applications


193 nm ArF Immersion Lithography

1-Naphthyl diphenylsulfonium triflate is a prime candidate for 193 nm immersion lithography resists due to its enhanced transparency and acid diffusion characteristics [1]. The compound's reduced absorbance at 193 nm allows for deeper light penetration, improving pattern fidelity in high-aspect-ratio structures [1]. Its triflate anion provides sufficient acid diffusion length to drive efficient deprotection in chemically amplified resists, enabling high sensitivity and throughput required for advanced node manufacturing [2].

UV-LED Curable Coatings & Adhesives

Leveraging the spectral compatibility of naphthyl-based sulfonium PAGs with UV-LED emission bands, 1-Naphthyl diphenylsulfonium triflate is well-suited for energy-efficient curing of industrial coatings, adhesives, and inks [3]. The efficient photodecomposition under UV-LED irradiation reduces reliance on traditional mercury lamps, lowering energy consumption and enabling more compact, targeted curing systems for high-speed production lines [3].

Cationic Photopolymerization for Packaging & 3D Printing

As a cationic photoinitiator, 1-Naphthyl diphenylsulfonium triflate initiates ring-opening polymerization of epoxides and vinyl ethers upon UV exposure, forming crosslinked networks with low shrinkage and excellent adhesion . This is critical for microelectronics encapsulants and high-resolution 3D printing (e.g., stereolithography), where dimensional stability and surface finish are paramount. The compound's relatively low toxicity profile compared to alternative photoinitiators further supports its use in these applications .

EUV Resist Screening for Advanced Nodes

The low outgassing characteristic of sulfonium-based PAGs makes 1-Naphthyl diphenylsulfonium triflate a valuable compound for screening in EUV resist formulations . Contamination of EUV optics is a major cost and yield concern; therefore, PAGs with minimal volatile photoproducts are essential. This compound's structural class and specific absorption properties position it as a promising candidate for developing resists that meet the stringent outgassing and resolution requirements of sub-7 nm technology nodes .

Application
Selection Property
Validation Focus
193 nm ArF immersion lithography
193 nm transparency & acid diffusion length
Resist profile uniformity, sensitivity-dose trade-off
UV-LED curable coatings & adhesives
Spectral overlap with LED emission bands
Photodecomposition efficiency at target wavelength
Cationic photopolymerization (epoxy/vinyl ether)
Acid strength & initiation efficiency
Cure speed, shrinkage, and adhesion endpoints
EUV resist screening (sub-7 nm nodes)
Low outgassing sulfonium architecture
Optics contamination rate and resolution capability

Selection property and validation focus are application-specific; verify under intended formulation and exposure conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Naphthyl diphenylsulfonium triflate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.